molecular formula C10H8BrN B11881254 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile

1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile

Katalognummer: B11881254
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: VJTUYKQFFXOGPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with the molecular formula C10H8BrN It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a nitrile group attached to the indene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile typically involves the bromination of 2,3-dihydro-1H-indene-5-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

Wirkmechanismus

The mechanism of action of 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
  • 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile
  • 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

Comparison: 1-Bromo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the position of the bromine and nitrile groups on the indene ring. This positional difference can significantly influence the compound’s reactivity and the types of reactions it can undergo. For example, 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile may exhibit different reactivity patterns due to the bromine being on a different carbon atom.

Eigenschaften

Molekularformel

C10H8BrN

Molekulargewicht

222.08 g/mol

IUPAC-Name

1-bromo-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C10H8BrN/c11-10-4-2-8-5-7(6-12)1-3-9(8)10/h1,3,5,10H,2,4H2

InChI-Schlüssel

VJTUYKQFFXOGPJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1Br)C=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.